Band 3 Protein (824-829) (human)
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Overview
Description
Band 3 Protein (824-829) (human) is a peptide fragment derived from the larger Band 3 protein, which is an integral membrane protein found in erythrocytes (red blood cells). This protein plays a crucial role in the exchange of chloride and bicarbonate ions across the erythrocyte membrane, which is essential for maintaining the acid-base balance in the blood . The Band 3 protein also contributes to the structural integrity of erythrocytes by linking the lipid bilayer to the cytoskeletal network .
Mechanism of Action
- The crystal structure of Band 3 reveals that the amino acid region 812-830 is intracellular, which contradicts previous data suggesting extracellular distribution .
- Notably, two regions within Band 3—residues 538-554 and 812-830 —bind to autoantibodies in circulating senescent cells that cannot enter red blood cells .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Band 3 Protein (824-829) (human) plays a versatile role in cellular dynamics, intracellular trafficking, and cellular aging . It maintains structural integrity, facilitates gas exchange, and promotes cellular adhesion . Oxidative modifications to Band 3 Protein can have profound effects on membrane structure, compromising its integrity, functionality, and interactions with other cellular components .
L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, on the other hand, is involved in various metabolic pathways, including the biosynthesis of proteins . It interacts with enzymes such as aspartate kinase and pyruvate carboxylase, which are involved in its metabolic pathways .
Cellular Effects
Band 3 Protein (824-829) (human) has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structural integrity of red blood cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, plays a crucial role in the nutrition of animals and humans. It is essential for protein synthesis and influences various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Band 3 Protein (824-829) (human) involves its role in maintaining the structural integrity of red blood cells. It connects the lipid bilayer to the underlying cytoskeletal network, thus playing a crucial role in maintaining the structural integrity of these cells .
L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, on the other hand, is involved in various metabolic pathways. It interacts with enzymes such as aspartate kinase and pyruvate carboxylase, which are involved in its metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of Band 3 Protein (824-829) (human) over time in laboratory settings have been observed in studies. It has been shown that oxidative modifications to Band 3 Protein can have profound effects on membrane structure, compromising its integrity, functionality, and interactions with other cellular components .
Dosage Effects in Animal Models
The effects of L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, vary with different dosages in animal models. It has been suggested that to supplement Lysine to reduce symptoms of herpes simplex, up to 2g of lysine should be taken daily in divided doses with meals .
Metabolic Pathways
Band 3 Protein (824-829) (human) is involved in various metabolic pathways, including those related to cellular dynamics, intracellular trafficking, and cellular aging . L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is involved in various metabolic pathways, including the biosynthesis of proteins .
Transport and Distribution
The transport and distribution of Band 3 Protein (824-829) (human) within cells and tissues involve its role in maintaining the structural integrity of red blood cells . L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is transported and distributed within cells and tissues as an essential amino acid required for nutrition in animals and humans .
Subcellular Localization
The subcellular localization of Band 3 Protein (824-829) (human) is primarily at the membrane of red blood cells, where it plays a crucial role in maintaining the structural integrity of these cells . The subcellular localization of L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is widespread as it is an essential amino acid involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Band 3 Protein (824-829) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Band 3 Protein (824-829) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Band 3 Protein (824-829) (human) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Band 3 Protein (824-829) (human) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Employed in studies of erythrocyte membrane structure and function, as well as ion transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Anion Exchanger 1 (AE1): Another name for the Band 3 protein, which highlights its role in anion exchange.
Glycophorins: Integral membrane proteins in erythrocytes that also contribute to the structural integrity and function of the erythrocyte membrane.
Uniqueness
Band 3 Protein (824-829) (human) is unique due to its specific sequence and role in ion exchange and erythrocyte stability. Unlike other similar compounds, it has a distinct amino-terminal region that interacts with various cellular components, making it a critical target for therapeutic interventions .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHWEVWEDGAGN-WPMUBMLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.